3-propylisobenzofuran-1(3H)-one
CAS No.: 72424-08-9
Cat. No.: VC21344723
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72424-08-9 |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-propyl-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3 |
Standard InChI Key | TUIQQXQMQKATFQ-UHFFFAOYSA-N |
SMILES | CCCC1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES | CCCC1C2=CC=CC=C2C(=O)O1 |
Introduction
3-Propylisobenzofuran-1(3H)-one is a synthetic organic compound with the chemical formula C11H12O2 and a CAS number of 72424-08-9. It belongs to the isobenzofuran class of compounds, which are known for their diverse biological activities and chemical properties. This compound features a propyl side chain attached to an isobenzofuran structure, contributing to its unique characteristics.
Functional Groups
3-Propylisobenzofuran-1(3H)-one contains both a ketone and an ether functional group within its structure, which are significant for its chemical reactivity and potential biological activities.
Synthesis Methods
The synthesis of isobenzofuran derivatives, including 3-propylisobenzofuran-1(3H)-one, can be achieved through various methods. One approach involves the condensation of phthalaldehydic acid with appropriate ketones or 1,3-dicarbonyl compounds under solvent-free conditions, catalyzed by solid acids like H2SO4-SiO2 .
Biological Activities
While specific biological activities of 3-propylisobenzofuran-1(3H)-one are not extensively documented, compounds within the isobenzofuran class have shown potential as antioxidants and antiplatelet agents . Further research is needed to elucidate the biological properties of this compound.
Applications and Potential Uses
Isobenzofuran derivatives are of interest in various fields due to their chemical and biological properties. They can be used as precursors for synthesizing compounds with potential therapeutic applications or as components in materials science due to their optical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume